Rosavin

Descripción general

Descripción

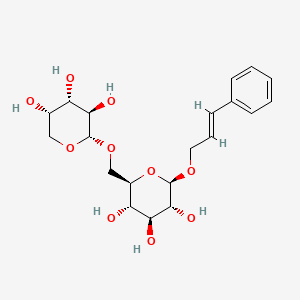

Rosavin es un glucósido fenilpropanóide que se encuentra principalmente en las raíces y rizomas de la planta Rhodiola rosea L., comúnmente conocida como raíz dorada o raíz ártica. Este compuesto es reconocido por sus propiedades adaptógenas, que ayudan al cuerpo a resistir el estrés físico, químico y biológico. This compound es uno de los principales ingredientes activos en Rhodiola rosea L., contribuyendo a sus propiedades medicinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Rosavin se puede sintetizar a través de una serie de reacciones químicas que comienzan con el ácido cinámico. La ruta sintética implica la conversión del ácido cinámico a alcohol cinamílico, seguido de la glicosilación para formar this compound. Los pasos clave incluyen:

Conversión del ácido cinámico a alcohol cinamílico: Esto implica reacciones de reducción usando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Glicosilación: El alcohol cinamílico luego se glicosila usando donantes de glicósidos como glucosa y arabinosa en condiciones ácidas para formar this compound.

Métodos de producción industrial

La producción industrial de this compound implica principalmente la extracción de raíces y rizomas de Rhodiola rosea L. El proceso de extracción incluye:

Cosecha: Las raíces y los rizomas se cosechan y se secan.

Extracción: El material vegetal seco se somete a extracción con disolventes utilizando disolventes como etanol o metanol.

Purificación: El extracto se purifica luego utilizando técnicas como la cromatografía en columna para aislar el this compound.

Análisis De Reacciones Químicas

Tipos de reacciones

Rosavin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar cinamaldehído y otros productos de oxidación.

Reducción: La reducción de this compound puede producir alcohol cinamílico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Hidrólisis: Condiciones ácidas usando ácido clorhídrico o condiciones enzimáticas usando glucosidasas.

Principales productos formados

Oxidación: Cinamaldehído y otros productos de oxidación.

Reducción: Alcohol cinamílico.

Hidrólisis: Glucosa, arabinosa y alcohol cinamílico.

Aplicaciones Científicas De Investigación

Pharmacological Effects

Rosavin exhibits a wide range of biological activities that make it a candidate for therapeutic use in several chronic conditions:

- Antioxidant Activity : this compound has demonstrated potent antioxidant properties, effectively scavenging free radicals such as hydroxyl radicals and superoxide anions. This capability is crucial in mitigating oxidative stress-related diseases, including neurodegenerative disorders and aging-related decline in cognitive functions .

- Lipid-Lowering Effects : Studies indicate that this compound can significantly reduce serum triglycerides and cholesterol levels. In animal models, it has been shown to lower low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol, suggesting its potential as a treatment for dyslipidemia .

- Anti-Inflammatory and Immunomodulatory Effects : this compound's ability to modulate immune responses and reduce inflammation positions it as a candidate for treating conditions like arthritis and other inflammatory diseases. It has been observed to inhibit osteoclastogenesis, which is beneficial in managing osteoporosis .

- Adaptogenic Properties : As an adaptogen, this compound enhances physical performance and reduces fatigue. Clinical trials have reported improvements in exercise capacity and recovery times among athletes supplementing with Rhodiola rosea extracts containing this compound .

Extraction Methods

The efficient extraction and purification of this compound are critical for its application in research and clinical settings. Recent advancements include:

- Macroporous Adsorption Resin : This technique has been employed to increase the yield of this compound from Rhodiola rosea extracts significantly. The purity of this compound can reach up to 98% with recovery rates exceeding 85%, making this method suitable for large-scale production .

- Polyamide Column Chromatography : This method allows for the effective separation of this compound from other compounds in the plant extract, facilitating its use in pharmacological studies .

Case Studies

Several studies have documented the therapeutic applications of this compound:

- Cognitive Function Improvement :

- Bone Health :

- Cardiovascular Health :

Mecanismo De Acción

Rosavin ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Actividad antioxidante: this compound limpia los radicales libres y regula positivamente las enzimas antioxidantes, reduciendo el estrés oxidativo.

Efectos antiinflamatorios: Inhibe las citocinas proinflamatorias y modula las vías inflamatorias.

Efectos neuroprotectores: this compound mejora la expresión de factores neurotróficos y protege las neuronas de la apoptosis.

Propiedades adaptógenas: Modula el eje hipotalámico-hipofisario-adrenal, mejorando la resistencia del cuerpo al estrés.

Comparación Con Compuestos Similares

Rosavin se compara a menudo con otros glucósidos fenilpropanóides que se encuentran en Rhodiola rosea L., como:

Rosarin: Similar a this compound pero con una parte de azúcar diferente.

Rosin: El glucósido más simple de la familia this compound.

Salidroside: Otro compuesto activo importante en Rhodiola rosea L., conocido por sus propiedades adaptógenas y neuroprotectoras.

Singularidad de this compound

This compound es único debido a su patrón de glicosilación específico, que contribuye a su perfil farmacológico distintivo. Se ha demostrado que tiene un efecto adaptógeno más potente en comparación con otros compuestos similares .

Actividad Biológica

Rosavin, a bioactive compound derived from the Rhodiola rosea plant, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, supported by research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Overview of this compound

This compound is classified as a phenolic compound and is one of the primary active ingredients in Rhodiola rosea, alongside salidroside and rosarin. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties. Research indicates that this compound may play a crucial role in various health conditions, including osteoporosis, aging-related cognitive decline, and metabolic disorders.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals such as superoxide (), hydroxyl radicals (), and hydrogen peroxide (). In vitro studies have demonstrated that this compound can inhibit oxidative stress in a dose-dependent manner.

- Research Findings :

- In a DPPH free-radical scavenging assay, this compound showed superior antioxidant activity compared to standard antioxidants like gallic acid.

- In models of aging induced by D-galactose, this compound treatment reversed cognitive decline by protecting against oxidative damage and enhancing enzyme activities related to oxidative stress management (superoxide dismutase and catalase) .

| Radical Type | Inhibition (%) | Comparison |

|---|---|---|

| Superoxide | 85% | Higher than Gallic Acid |

| Hydroxyl | 75% | Comparable to Ethyl Gallate |

| Hydrogen Peroxide | 70% | Significant compared to controls |

2. Bone Health

Recent studies have highlighted this compound's role in bone metabolism, particularly its effects on osteoclastogenesis and osteoblast activity.

- Mechanism of Action :

- This compound inhibits the expression of HDAC1, which is associated with osteoclast differentiation. This leads to increased expression of eukaryotic translation elongation factor 2 (EEF2), promoting osteoblast function.

- In ovariectomized (OVX) mice models, this compound administration resulted in decreased osteoclast numbers and enhanced markers of bone formation such as alkaline phosphatase (ALP) and osteocalcin (OCN) .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Osteoclast Count | High | Significantly Lower |

| ALP Expression | Low | Increased |

| OCN Levels | Low | Increased |

3. Metabolic Effects

This compound has been shown to influence lipid metabolism positively. In studies involving preadipocytes, it was observed to enhance lipolysis while inhibiting adipogenesis.

- Findings :

Case Studies

- Cognitive Decline in Aging :

- Osteoporosis Model :

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHYCZCUGCZAJ-IPXOVKFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027577 | |

| Record name | Rosavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-92-7 | |

| Record name | Rosavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.